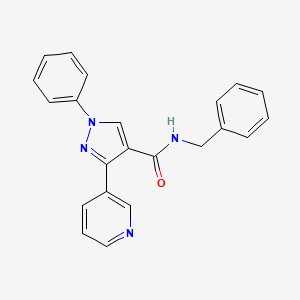

N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide

Overview

Description

N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide is a pyrazole-based compound featuring a benzyl-substituted carboxamide group at position 4 of the pyrazole core. The pyrazole ring is further substituted at position 1 with a phenyl group and at position 3 with a pyridin-3-yl moiety. Pyrazole derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylhydrazine with 3-pyridinecarboxylic acid and phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide are centered around its pharmacological properties, particularly its anti-inflammatory and analgesic effects. The presence of the carboxamide functional group enhances its solubility and reactivity, making it a valuable candidate for various therapeutic applications.

Anti-inflammatory Properties

Research indicates that this compound can inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . These mediators play critical roles in inflammatory processes, suggesting that this compound may be effective in treating conditions characterized by inflammation.

Analgesic Effects

The compound has also shown promise as an analgesic agent. Its interaction with specific biochemical pathways related to pain perception may provide new avenues for pain management therapies .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies have demonstrated that pyrazole derivatives can exhibit significant antiproliferative activity against various cancer cell lines . The compound's ability to modulate signaling pathways involved in cancer progression makes it a potential candidate for further development in oncology.

Case Studies

Several studies have documented the biological activity of N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole derivatives:

Study on Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of pyrazole derivatives, N-benzyl derivatives were found to significantly reduce inflammation markers in vitro and in vivo models .

Anticancer Research

Another study focused on the antiproliferative effects of various pyrazole compounds against different cancer cell lines, highlighting N-benzyl derivatives as particularly effective at inhibiting tumor growth .

Mechanism of Action

The mechanism of action of N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

A structurally related compound, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS: 492457-39-3), provides a basis for comparative analysis . Below is a detailed comparison:

Structural and Molecular Differences

Key Implications of Structural Variations

Core Heterocycle : The pyrazolo[1,5-a]pyrimidine core in the compound introduces a fused aromatic system, which may enhance planar rigidity and electronic delocalization compared to the simpler pyrazole core of the target compound. This could influence binding affinity to targets like kinases or nucleic acids .

The 4-methoxyphenyl group may enhance solubility via polar interactions while contributing to target selectivity. The 3,5-dimethyl substituents on the pyrazole in could sterically hinder undesired metabolic oxidation.

Carboxamide Modifications : The N-benzyl group in the target compound vs. the N-(pyrazolyl) group in alters steric and electronic profiles, affecting interactions with enzymes or receptors.

Research Findings and Trends

While direct pharmacological data for the target compound are unavailable, the structural comparison highlights trends in pyrazole/pyrimidine-based drug design:

- Fused Heterocycles : Pyrazolo-pyrimidine systems (as in ) are prioritized in kinase inhibitor development due to their ability to mimic ATP’s purine ring .

- Fluorine Incorporation : The difluoromethyl group in aligns with medicinal chemistry strategies to optimize bioavailability and target engagement.

- Solubility vs. Lipophilicity : The 4-methoxyphenyl group balances hydrophilicity, whereas the target compound’s pyridine moiety may offer similar polarity.

Biological Activity

N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a complex structure that includes a pyrazole ring, a benzyl group, and a pyridine moiety. The synthesis typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

- Formation of the Pyrazole Ring : Reaction of hydrazine with 1,3-diketones.

- Introduction of the Benzyl Group : Nucleophilic substitution using benzyl chloride.

- Formation of the Pyridine Ring : Cyclization reactions involving suitable amines.

- Amide Bond Formation : Coupling the pyrazole and pyridine components.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer, anti-inflammatory, and antiviral agent.

Anticancer Activity

Several studies have investigated the compound's efficacy against various cancer cell lines. For instance:

- Cell Line Studies : this compound demonstrated significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values reported between 20 µM to 50 µM .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 25 | Induction of apoptosis |

| MCF7 | 30 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers in vitro:

- Inhibition of Cytokines : It effectively inhibited TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages, with inhibition rates up to 80% at concentrations of 10 µM .

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 80 |

| IL-6 | 75 |

Antiviral Activity

Research indicates that this compound may inhibit viral replication:

- Mechanism : It appears to target viral enzymes essential for replication, showing effectiveness against coronaviruses in preliminary studies .

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular proliferation and inflammation.

- Receptor Binding : It interacts with specific receptors that modulate signaling pathways related to cell survival and apoptosis.

- Modulation of Gene Expression : Alters the expression levels of genes associated with inflammation and cancer progression.

Case Studies and Research Findings

A range of studies has been conducted to evaluate the pharmacological potential of this compound:

- Study on Anticancer Effects : A recent study highlighted its ability to induce apoptosis in cancer cells via mitochondrial pathways, suggesting a promising avenue for cancer therapy .

- Inflammation Model Studies : In vivo models demonstrated significant reduction in paw edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like ibuprofen .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves a multi-step process starting with a 1,5-diarylpyrazole core. A key step is the condensation of substituted pyrazole-3-carboxylic acids with benzylamine derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) in dried DMF. For example, EDCI/HOBT-mediated coupling of 1,5-diphenylpyrazole-3-carboxylic acid with N-benzylhydroxylamine achieved yields of ~65–75% under inert conditions . Optimizing stoichiometric ratios (e.g., 1.5 mmol EDCI per 1 mmol acid) and reaction time (12–24 hours) can enhance yields. Purity is confirmed via HPLC (>98%) and NMR spectroscopy.

Q. How is the structural integrity of this compound validated?

Methodological Answer: Structural characterization employs:

- IR Spectroscopy : Confirms carbonyl (C=O, ~1630–1650 cm⁻¹) and pyridyl/phenyl ring vibrations (C-H bending, ~700–800 cm⁻¹) .

- 1H NMR : Key signals include the pyrazole CH (δ 8.24 ppm), benzyl protons (δ 5.98–6.59 ppm), and pyridyl protons (δ 7.94–8.24 ppm) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, O percentages (e.g., C: 63.55% calc. vs. 63.84% obs.) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer: Common assays include:

- Antioxidant Activity : DPPH radical scavenging (IC₅₀ values) and lipid peroxidation inhibition (TBARS assay) .

- Anti-inflammatory Screening : COX-2 inhibition via ELISA and nitric oxide (NO) suppression in RAW 264.7 macrophages .

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ < 10 µM considered potent .

Advanced Research Questions

Q. How do substituents on the pyrazole core influence structure-activity relationships (SAR) in cannabinoid receptor modulation?

Methodological Answer: SAR studies reveal that electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position of the pyrazole enhance CB1 receptor affinity. For instance, 4-chloro derivatives show 10-fold higher binding affinity (Ki = 2.3 nM) compared to unsubstituted analogs (Ki = 25 nM) . Computational docking (AutoDock Vina) identifies hydrophobic interactions with Leu-387 and π-π stacking with Phe-237 in CB1 as critical for activity . Replacements of the pyridyl group with thiophene reduce potency, emphasizing the role of nitrogen heterocycles .

Q. How can contradictory data on the compound’s antioxidant vs. pro-oxidant effects be resolved?

Methodological Answer: Contradictions arise from assay conditions (e.g., pH, solvent polarity) and redox environments. For example:

- DPPH Assay : High antioxidant activity (IC₅₀ = 12 µM) in methanol .

- Pro-Oxidant Behavior : In aqueous media (pH 7.4), Fe³⁺-catalyzed Fenton reactions generate ROS, detected via ESR spectroscopy .

Resolution involves:

Q. What computational strategies predict metabolic stability and toxicity of pyrazole-carboxamide derivatives?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and CYP450 inhibition. For this compound, logP = 3.2 suggests moderate blood-brain barrier penetration .

- Metabolic Sites : CYP3A4-mediated oxidation at the benzyl group (predicted via MetaSite) correlates with in vitro microsomal stability (t₁/₂ = 45 min) .

- Toxicity Screening : AMES test (bacterial mutagenicity) and hERG inhibition assays (patch-clamp electrophysiology) are critical for early-stage toxicity profiling .

Q. How do crystallographic studies inform polymorph control during synthesis?

Methodological Answer: X-ray diffraction (XRD) of single crystals reveals two polymorphs:

Properties

IUPAC Name |

N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O/c27-22(24-14-17-8-3-1-4-9-17)20-16-26(19-11-5-2-6-12-19)25-21(20)18-10-7-13-23-15-18/h1-13,15-16H,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNCWTCQVPISHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.